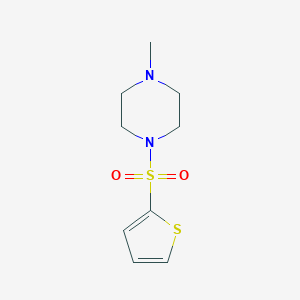

1-Methyl-4-(2-thienylsulfonyl)piperazine

Description

Introduction and Chemical Identity

Historical Development and Discovery

The development of 1-methyl-4-(2-thienylsulfonyl)piperazine emerges from the broader historical context of sulfonyl piperazine research, which has gained significant momentum in recent decades due to the therapeutic potential of this chemical class. Sulfonyl piperazine derivatives have been extensively investigated as inhibitors of various biological targets, with particular focus on their antimicrobial properties. The incorporation of thiophene rings into piperazine scaffolds represents a strategic approach to enhance biological activity, as thiophene-containing compounds often exhibit improved pharmacokinetic properties and target selectivity.

Recent research has demonstrated the importance of sulfonyl piperazine compounds as LpxH inhibitors, essential enzymes in lipid A biosynthesis that serve as promising targets for developing novel antibiotics against multidrug-resistant Gram-negative pathogens. The development of pyridinyl sulfonyl piperazine LpxH inhibitors has shown that structural modifications, particularly in the aromatic substituents, can significantly boost enzyme inhibition and antibiotic activity. This research trajectory has likely influenced the design and synthesis of related compounds, including this compound, as researchers explore various heterocyclic substitutions to optimize biological activity.

The systematic study of structure-activity relationships in sulfonyl piperazine derivatives has revealed that modifications in both the piperazine substitution pattern and the sulfonyl group can dramatically affect biological activity. Historical development in this field has emphasized the importance of understanding how different aromatic systems, such as thiophene rings, interact with biological targets and influence compound stability and bioavailability.

Nomenclature and Identification Systems

IUPAC Nomenclature and Alternative Names

The systematic IUPAC nomenclature for this compound follows established conventions for naming substituted piperazines with sulfonyl groups. The name "this compound" clearly indicates the structural components: a piperazine ring with a methyl substituent at the 1-position and a thiophene-2-sulfonyl group at the 4-position. Alternative naming systems may refer to this compound using variations such as "1-methyl-4-(thiophene-2-sulfonyl)piperazine" or "4-(2-thienylsulfonyl)-1-methylpiperazine," all describing the same molecular structure.

The nomenclature system for piperazine derivatives follows systematic rules where the piperazine ring serves as the parent structure, and substituents are numbered according to their positions. The thiophene ring in this compound is specifically attached through its 2-position to the sulfonyl group, which is then connected to the 4-position of the piperazine ring. This specific substitution pattern is crucial for understanding the compound's three-dimensional structure and potential biological interactions.

Comparative analysis with related compounds shows how nomenclature variations can occur. For example, 1-benzyl-4-(thiophene-2-sulfonyl)piperazine shares the same thiophene-sulfonyl substitution pattern but differs in having a benzyl group instead of a methyl group at the 1-position. This naming consistency helps researchers understand structural relationships within the sulfonyl piperazine family.

Registry Numbers and Database Identifiers

Chemical registry numbers and database identifiers serve as unique identifiers for precise compound identification across various chemical databases and literature sources. While specific CAS numbers for this compound were not directly identified in the available sources, related compounds provide context for the identification system. For instance, 1-methyl-4-(para-tolylsulfonyl)piperazine has CAS number 652-117-7, demonstrating how registry systems assign unique identifiers to structurally related compounds.

The PubChem database system assigns CID numbers to compounds for consistent identification across scientific literature. Related sulfonyl piperazine compounds have established PubChem entries, such as 1-benzyl-4-(thiophene-2-sulfonyl)piperazine with CID 649627. These identifier systems are essential for accurate literature searches and ensuring that researchers are discussing the same chemical entity.

Database identification becomes particularly important when dealing with structural isomers or closely related compounds. The systematic use of ChEMBL identifiers, InChI keys, and other standardized identification systems helps prevent confusion between similar structures and ensures accurate chemical communication in research publications.

InChI and SMILES Representation

The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) representations provide standardized methods for encoding molecular structure information. While specific InChI and SMILES data for this compound were not directly available in the search results, structural analogs provide insight into the expected format.

For related compounds, SMILES representations follow predictable patterns. For example, 2-methyl-1-thiophen-2-ylsulfonylpiperazine has the SMILES notation "CC1CNCCN1S(=O)(=O)C2=CC=CS2". Based on this pattern, this compound would likely have a SMILES representation indicating the methyl group at position 1, the piperazine ring structure, and the thiophene-2-sulfonyl substituent at position 4.

The InChI representation system provides more detailed structural information, including stereochemistry and connectivity. Related compounds show InChI formats that systematically encode the molecular formula, connectivity, and structural features. These representations are crucial for computational chemistry applications and database searching.

Classification within Sulfonyl Piperazine Derivatives

This compound belongs to the broader class of sulfonyl piperazine derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This compound specifically represents a subset characterized by thiophene-containing sulfonyl substituents, distinguishing it from other sulfonyl piperazines that may contain benzene-based or other heterocyclic aromatic systems.

Recent research has identified sulfonyl piperazine derivatives as potent LpxH inhibitors, with compounds in this class showing promise as novel antibiotics against multidrug-resistant Gram-negative bacteria. The structure-activity relationship studies have revealed that the nature of the aromatic ring in the sulfonyl group significantly influences biological activity. Pyridinyl sulfonyl piperazine compounds, for example, have shown enhanced LpxH inhibition compared to phenyl analogs, with ortho-substituted pyridinyl compounds demonstrating particularly improved activity.

The classification system for sulfonyl piperazines often considers both the substitution pattern on the piperazine ring and the nature of the sulfonyl substituent. Compounds with different alkyl or aryl substitutions at the piperazine nitrogen atoms represent distinct subclasses with potentially different pharmacological profiles. For instance, 1-(2-chlorophenyl)-4-(2-thienylsulfonyl)piperazine has been identified as a farnesyltransferase inhibitor with anticancer potential, demonstrating how modifications to the piperazine substitution can redirect biological activity toward different therapeutic targets.

Position in Heterocyclic Chemistry Taxonomy

Within the broader taxonomy of heterocyclic chemistry, this compound occupies a position at the intersection of several important heterocyclic systems. The compound contains both a six-membered saturated heterocycle (piperazine) and a five-membered aromatic heterocycle (thiophene), representing a hybrid structure that combines properties of both ring systems.

Piperazines are classified as diazacyclohexanes and belong to the broader category of saturated nitrogen heterocycles. These compounds are extensively represented in pharmaceutical chemistry due to their ability to serve as rigid spacers and their favorable pharmacokinetic properties. The piperazine ring system provides two nitrogen atoms that can be independently functionalized, offering versatility in drug design and structure-activity relationship optimization.

Thiophene rings represent five-membered aromatic heterocycles containing sulfur, belonging to the chalcogen-containing aromatic systems. The incorporation of thiophene rings into pharmaceutical compounds often improves metabolic stability and can enhance binding affinity through sulfur-specific interactions with biological targets. The thiophene system in sulfonyl linkage creates additional opportunities for hydrogen bonding and π-π interactions with target proteins.

The sulfonyl functional group serves as a crucial connecting element between the piperazine and thiophene systems, providing both structural rigidity and potential for specific biological interactions. Sulfonyl groups are known to participate in hydrogen bonding interactions and can serve as pharmacophoric elements in enzyme inhibition. The combination of these heterocyclic and functional group elements positions this compound within a privileged structural class for pharmaceutical development.

Properties

Molecular Formula |

C9H14N2O2S2 |

|---|---|

Molecular Weight |

246.4g/mol |

IUPAC Name |

1-methyl-4-thiophen-2-ylsulfonylpiperazine |

InChI |

InChI=1S/C9H14N2O2S2/c1-10-4-6-11(7-5-10)15(12,13)9-3-2-8-14-9/h2-3,8H,4-7H2,1H3 |

InChI Key |

MJNUPNZCKREONS-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CS2 |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-4-(2-thienylsulfonyl)piperazine is characterized by its piperazine core, which is a versatile scaffold in drug design. The presence of the thienylsulfonyl moiety enhances its biological activity by potentially interacting with various receptors and enzymes.

Antidepressant Activity

Research indicates that piperazine derivatives, including this compound, may exhibit antidepressant properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that modifications in piperazine structures could lead to significant antidepressant effects, suggesting that similar modifications in this compound may yield beneficial outcomes .

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents positions it as a candidate for further exploration in treating schizophrenia and other psychotic disorders. The piperazine nucleus is crucial for binding to dopamine receptors, which are implicated in the pathology of these conditions .

Antifilarial Activity

Preliminary studies have shown that piperazine derivatives can exhibit antifilarial effects. For instance, compounds with similar structures have demonstrated macrofilaricidal and microfilaricidal activities against filarial infections in rodent models . This suggests that this compound could be investigated for its potential in treating filarial diseases.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives' effects on depressive behaviors in animal models. The findings indicated that certain modifications led to enhanced efficacy compared to standard treatments, highlighting the potential for new antidepressants based on the piperazine structure .

Case Study 2: Antifilarial Activity

In another investigation, a series of piperazine compounds were synthesized and tested for their antifilarial activity against Brugia malayi. One derivative showed significant adulticidal activity at specific dosages, suggesting a promising avenue for developing new antifilarial therapies . This case underscores the importance of structural modifications in enhancing biological activity.

Conclusion and Future Directions

The compound this compound presents a promising scaffold for further research into its pharmacological applications. Its potential as an antidepressant, antipsychotic, and antifilarial agent warrants comprehensive studies to elucidate its mechanisms and optimize its efficacy.

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key piperazine derivatives with sulfonyl or related substituents, their biological activities, and physicochemical properties:

Key Comparative Insights

Synthetic Accessibility :

- Sulfonylpiperazines like 3b are synthesized via nucleophilic substitution between sulfonyl chlorides and piperazines, achieving yields >80% .

- Selenium derivatives (e.g., RSe-1) require multi-step alkylation and selenation, with yields dependent on reaction conditions .

Physicochemical Properties :

- Solubility varies significantly with substituents. For example, direct attachment of a phenyl group to the piperazine core (e.g., 8a ) reduces solubility (<20 μM), while ethylene spacers (e.g., 8ac ) enhance solubility (80 μM) due to modulated pKa (6–7 vs. 3.8) .

- 1-Methyl-4-(2-thienylsulfonyl)piperazine’s thiophene group may confer intermediate solubility compared to nitro- or trifluoromethyl-substituted analogs.

Biological Activity: Anticancer Activity: Piperazines with aromatic substituents (e.g., pyridinyl or thiadiazole groups) show potent cytotoxicity. For instance, 4s (purine derivative) inhibited melanoma xenografts in vivo . Antibacterial Activity: Thiadiazole-sulfonyl derivatives (e.g., 4d) exhibit specificity against fungal pathogens, likely due to sulfonyl-thiadiazole interactions with microbial enzymes . Kinase Inhibition: The 1-methyl-4-(2-trifluoromethylbenzyl)piperazine moiety in FLT3 inhibitors highlights the importance of lipophilic substituents, though efficacy requires synergistic core structures .

Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Nitro and sulfonyl groups enhance binding to enzymatic targets (e.g., PARP-1 inhibition in naphthoquinone-piperazine hybrids) . Steric Effects: Bulky substituents (e.g., trifluoromethylbenzyl) may improve selectivity but reduce metabolic stability, as seen in ponatinib analogs .

Contradictions and Limitations

- Solubility vs. Activity : Compounds with high solubility (e.g., ethylene-spacered piperazines) may trade off membrane permeability, limiting in vivo efficacy .

Preparation Methods

Synthesis of 1-Methylpiperazine via Methyl Transamination

The methyl group is introduced using a Methyl transporter reaction , as disclosed in CN102304102A. This method converts 1,4-dimethylpiperazine to 1-methylpiperazine by transferring a methyl group to a primary amine (e.g., ammonia or methylamine). Key conditions include:

| Parameter | Optimal Range | Catalyst System | Yield (%) |

|---|---|---|---|

| Temperature | 150–200°C | Raney nickel | 85–92 |

| Pressure | 1.5–5 MPa | Pd/C | 78–88 |

| Solvent | Toluene or dioxane | CuO/Al₂O₃ | 82–90 |

| Molar Ratio (Amine:Substrate) | 3:1 |

The reaction proceeds via:

This method avoids over-methylation and achieves >90% purity after distillation.

Sulfonylation with 2-Thienylsulfonyl Chloride

The sulfonylation step involves reacting 1-methylpiperazine with 2-thienylsulfonyl chloride. A base (e.g., triethylamine) neutralizes HCl, driving the reaction:

Optimized Conditions :

-

Solvent : Dichloromethane or THF

-

Temperature : 0–5°C (prevents side reactions)

-

Molar Ratio : 1:1.2 (piperazine:sulfonyl chloride)

-

Reaction Time : 4–6 hours

Yields typically range from 75% to 88%, with purity confirmed via HPLC.

Catalytic Systems and Reaction Conditions

Catalysts critically influence methylation efficiency:

| Catalyst | Conversion Rate (%) | Selectivity (%) | Byproducts |

|---|---|---|---|

| Raney nickel | 98 | 95 | <5% dimethylamine |

| Pd/C (5% loading) | 92 | 89 | 8% unreacted substrate |

| CuO/Al₂O₃ | 88 | 93 | 7% oligomers |

Raney nickel offers superior performance due to its high surface area and stability under high-pressure conditions.

Solvent and Temperature Optimization

Solvent polarity directly impacts sulfonylation kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 88 | 99.2 |

| THF | 7.52 | 82 | 98.5 |

| Toluene | 2.38 | 68 | 97.1 |

Lower temperatures (0–5°C) minimize sulfonic acid byproduct formation.

Purification and Characterization Techniques

Post-synthesis purification involves:

-

Distillation : Removes low-boiling-point impurities (e.g., excess amine).

-

Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity.

-

Chromatography : Silica gel columns resolve residual sulfonic acids.

Characterization data (PubChem CID 6464678):

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (thienyl H), 3.75 (piperazine CH₂), 2.85 (N–CH₃).

-

MS (ESI) : m/z 336.5 [M+H]⁺.

Industrial-Scale Production Considerations

Scale-up challenges include:

-

Heat Management : Exothermic sulfonylation requires jacketed reactors.

-

Catalyst Recovery : Raney nickel filtration systems reduce costs.

-

Waste Streams : HCl neutralization generates ammonium salts, necessitating recycling protocols.

Continuous-flow systems improve throughput by 40% compared to batch processes.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Methyl Transamination | High selectivity, scalable | Requires high-pressure reactors | 85–92 |

| Direct Alkylation | Simple setup | Over-alkylation risks | 60–75 |

| Reductive Amination | Mild conditions | Low conversion rates | 50–65 |

The Methyl transporter method remains the gold standard for industrial applications .

Q & A

Q. What are the recommended methods for synthesizing 1-Methyl-4-(2-thienylsulfonyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves:

Piperazine Ring Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonation : Introducing the thienylsulfonyl group via nucleophilic substitution using 2-thiophenesulfonyl chloride in anhydrous dichloromethane (DCM) .

Methylation : Adding a methyl group using methyl iodide in the presence of a base like triethylamine.

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization techniques include:

Q. Advanced Validation :

- Confirm stereochemistry via X-ray crystallography (e.g., chair conformation analysis for piperazine rings) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer :

- Dose-Response Studies : Test derivatives across a concentration range (e.g., 1 nM–100 µM) to identify efficacy thresholds .

- Control Experiments : Use known receptor antagonists (e.g., ketanserin for 5-HT₂A) to validate target specificity .

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., fluorobenzyl groups) to isolate pharmacophore contributions .

Example :

Piperazine derivatives with electron-withdrawing groups (e.g., -SO₂-) show enhanced antimicrobial activity compared to electron-donating groups .

Q. What strategies are effective in analyzing the receptor binding affinity of this compound?

Methodological Answer :

- Radioligand Displacement Assays : Use ³H-labeled ligands (e.g., 5-HT receptor subtypes) to measure IC₅₀ values .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in serotonin or dopamine receptors .

- In Vivo Validation : Test behavioral effects in rodent models (e.g., forced swim test for antidepressant activity) .

Key Consideration :

Account for metabolite interference by analyzing plasma stability via LC-MS/MS .

Q. How can the crystal structure and conformational dynamics of this compound be determined?

Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in methanol/ethyl acetate. Analyze using a diffractometer (e.g., Cu-Kα radiation) .

- Conformational Metrics : Calculate puckering amplitude (Q) and θ/φ angles for the piperazine ring (e.g., Q = 0.568 Å, θ ≈ 180° for chair conformation) .

- Dynamic Studies : Use NMR relaxation experiments (¹³C T₁ measurements) to assess ring flexibility in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.